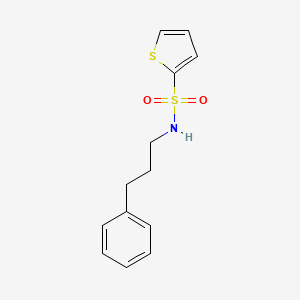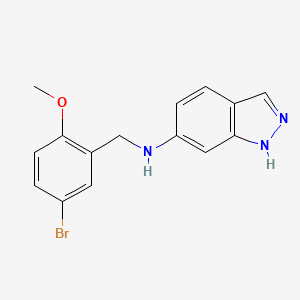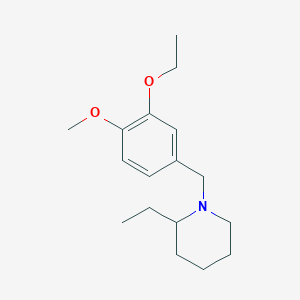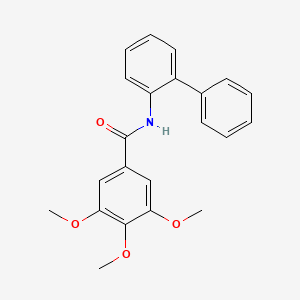![molecular formula C16H11ClFN3O2 B5056971 2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B5056971.png)
2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(2-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(2-fluorophenyl)acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound belongs to the class of oxadiazoles, which have been shown to exhibit a wide range of biological activities.
作用機序
The mechanism of action of 2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(2-fluorophenyl)acetamide is not fully understood. However, studies have suggested that it exerts its biological activity by modulating various signaling pathways. It has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. It has also been shown to activate the p38 MAPK pathway, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects
Studies have shown that 2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(2-fluorophenyl)acetamide exhibits a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the infiltration of inflammatory cells. It has also been shown to inhibit the proliferation of cancer cells and reduce tumor growth in animal models.
実験室実験の利点と制限
One of the major advantages of using 2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(2-fluorophenyl)acetamide in lab experiments is its potent biological activity. It has been shown to exhibit anticancer and anti-inflammatory activity at relatively low concentrations. It is also relatively easy to synthesize, which makes it a cost-effective compound for research purposes.
However, one of the limitations of using this compound in lab experiments is its low solubility in water. This can make it difficult to dissolve in aqueous solutions, which can affect its bioavailability and efficacy. It is also important to note that this compound has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not well established.
将来の方向性
There are several future directions for research on 2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(2-fluorophenyl)acetamide. One area of research is to further elucidate its mechanism of action and identify its molecular targets. This can help to identify new therapeutic targets for the treatment of cancer and inflammatory diseases.
Another area of research is to optimize the synthesis method of this compound to improve its solubility and bioavailability. This can improve its efficacy in lab experiments and increase its potential for clinical use.
Finally, future research can focus on conducting preclinical and clinical studies to evaluate the safety and efficacy of this compound in humans. This can help to establish its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases.
合成法
The synthesis of 2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(2-fluorophenyl)acetamide involves the reaction of 3-chlorobenzohydrazide with 2-fluorobenzoyl chloride in the presence of triethylamine. The resulting product is then treated with ethyl chloroformate and sodium azide to form the oxadiazole ring. Finally, the amide group is introduced by reacting the intermediate with acetic anhydride and triethylamine. The yield of the final product is around 60%.
科学的研究の応用
2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(2-fluorophenyl)acetamide has been extensively studied for its potential applications in various fields of research. One of the major areas of research is in the field of cancer therapy. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of the anti-apoptotic protein Bcl-2 and activating the pro-apoptotic protein Bax.
In addition to its anticancer activity, this compound has also been shown to exhibit anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and reduce the infiltration of inflammatory cells in animal models of inflammation.
特性
IUPAC Name |
2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3O2/c17-11-5-3-4-10(8-11)16-20-14(21-23-16)9-15(22)19-13-7-2-1-6-12(13)18/h1-8H,9H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJRPSLAOBKNTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC2=NOC(=N2)C3=CC(=CC=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-N-{[(4-butylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5056894.png)

![5-(4-chlorophenyl)-N-{4-[(phenylacetyl)amino]phenyl}-2-furamide](/img/structure/B5056906.png)

![N-(4-methoxyphenyl)-1-[(4-methylphenoxy)acetyl]-3-piperidinamine](/img/structure/B5056937.png)




![5-acetyl-3-(4-biphenylyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5056958.png)
![6-oxo-6H-benzo[c]chromen-3-yl 4-methylbenzenesulfonate](/img/structure/B5056962.png)


![2-methyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}propanamide trifluoroacetate](/img/structure/B5056977.png)